methyl 3-fluoro-2,2-dimethylpropanoate
Description
Chemical Structure and Properties Methyl 3-fluoro-2,2-dimethylpropanoate (CAS: 1068560-15-5) is a fluorinated ester with the molecular formula C₆H₁₁FO₂ and a molecular weight of 134.15 g/mol . Its structure features a fluorine atom at the β-position of the propanoate backbone, flanked by two methyl groups at the α-carbon. This steric and electronic configuration enhances its stability and reactivity in synthetic applications, particularly in material science and medicinal chemistry .
Synthesis and Applications The compound is synthesized via esterification of 3-fluoro-2,2-dimethylpropanoic acid with methanol under acidic conditions. Its primary applications include:
Properties
CAS No. |
1068560-15-5 |
|---|---|
Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-2,2-dimethylpropanoate can be synthesized through the esterification of 3-fluoro-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-2,2-dimethylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include 3-hydroxy-2,2-dimethylpropanoate or 3-amino-2,2-dimethylpropanoate.
Hydrolysis: 3-fluoro-2,2-dimethylpropanoic acid and methanol.
Reduction: 3-fluoro-2,2-dimethylpropanol.
Scientific Research Applications
Methyl 3-fluoro-2,2-dimethylpropanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme-catalyzed reactions where ester substrates are used to investigate enzyme specificity and activity.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2,2-dimethylpropanoate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (methanol) and form the product. In biological systems, its mechanism of action would depend on the specific enzymes and pathways involved.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Hydroxyl and Trifluoromethyl Groups
Key analogs and their distinguishing features are summarized below:
Ester Group Variations
- Methyl vs. Ethyl Esters: Ethyl esters (e.g., ethyl 3-chloro-2,2-dimethylpropanoate) generally exhibit lower volatility than methyl esters, impacting their suitability in drug delivery systems .
- Synthetic Flexibility: Methyl esters are more reactive in nucleophilic acyl substitution, making them preferable for derivatization into acids or hydrazides (e.g., saponification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to yield therapeutic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
